2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
The compound “2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a triazole ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, which is a common nitrogen-containing heterocycle used in medicinal chemistry . The triazole ring could be formed using a variety of methods, including cyclization reactions . The final steps would likely involve the formation of the pyridazine ring and the attachment of the benzamide group .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring systems. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups and ring systems. The pyrrolidine ring, for example, is known to participate in a variety of reactions due to its nitrogen atom . The triazole ring can also participate in a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor .Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors . They exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit collagen synthesis in various models, blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-6-2-3-7-14(13)18(25)19-12-17-21-20-15-8-9-16(22-24(15)17)23-10-4-5-11-23/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKPNZLOEVOADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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